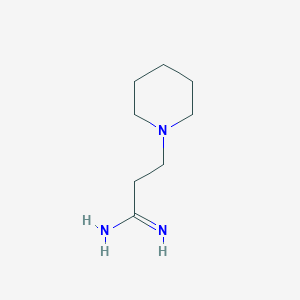
N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide is a complex organic compound that features a furan ring substituted with a 4-chlorophenyl group and a dimethoxyphenyl acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the furan ring, which can be synthesized from furan-2-carboxylic acid hydrazide. The furan ring is then functionalized with a 4-chlorophenyl group through a Grignard reaction involving (4-chlorophenyl)magnesium bromide . The final step involves the acylation of the dimethoxyphenyl acetamide moiety to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, alcohol derivatives, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: Its derivatives are studied for their antibacterial and antifungal activities.
Mécanisme D'action
The mechanism of action of N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and the chlorophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and cellular proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2,5-diylbis((4-chlorophenyl)methanol): This compound shares the furan and chlorophenyl moieties but differs in the presence of methanol groups.
Furan-2-carbonyl isothiocyanate: Another furan derivative with potential biological activity.
Uniqueness
N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide is unique due to its combination of a furan ring with a dimethoxyphenyl acetamide moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H18ClNO5 |
|---|---|
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
N-[2-[5-(4-chlorophenyl)furan-2-carbonyl]-4,5-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C21H18ClNO5/c1-12(24)23-16-11-20(27-3)19(26-2)10-15(16)21(25)18-9-8-17(28-18)13-4-6-14(22)7-5-13/h4-11H,1-3H3,(H,23,24) |
Clé InChI |
PUAAYFKWVFJTQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)

![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)




![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11768145.png)


![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
![2-Fluoro-7-azabicyclo[2.2.1]heptane](/img/structure/B11768184.png)
![2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11768191.png)
